3-(furan-3-yl)propane-1-thiol
Description
3-(Furan-3-yl)propane-1-thiol is a sulfur-containing organic compound featuring a furan ring substituted at the 3-position of a propane-1-thiol backbone. However, direct experimental data on this specific compound are absent in the evidence, necessitating comparisons with structurally similar thiol derivatives.
Properties
CAS No. |
2228505-16-4 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-3-yl)propane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-furan-3-ylpropanoic acid with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.
Industrial Production Methods
In an industrial setting, the production of 3-(furan-3-yl)propane-1-thiol may involve the use of more scalable and efficient processes. One such method could be the catalytic hydrogenation of a precursor compound, followed by thiolation using a suitable thiolating agent. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(furan-3-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Thioethers, sulfonamides.
Scientific Research Applications
3-(furan-3-yl)propane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(furan-3-yl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structurally related propane-1-thiol derivatives, emphasizing substituent variations, synthetic methodologies, and applications.
3-(Trimethoxysilyl)propane-1-thiol
- Structure : Propane-1-thiol substituted with a trimethoxysilyl group.
- Synthesis: Prepared via Michael addition reactions, often involving sodium methoxide as a catalyst (e.g., immobilization onto Q0 or Fe3O4 nanoparticles for anticancer studies) .
- Applications: Used in silanization processes to functionalize inorganic nanoparticles (e.g., Fe3O4) for biomedical applications, enhancing biocompatibility and stability .
3-(Methoxyamino)propane-1-thiol
- Structure: Propane-1-thiol with a methoxyamino substituent.
- Synthesis: Synthesized via reductive amination of 3-mercaptopropanal O-methyl oxime using NaCNBH3 in ethanol, achieving 87% yield .
- Applications : Key intermediate in glycoconjugate synthesis, enabling multivalent ligand displays for biological targeting .
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol
- Structure : Complex silane-containing thiol with dual silyl and sulfanyl groups.
- Properties: Molecular formula C10H26OS2Si2 (MW: 298.6 g/mol); CAS No. 18001-52-0 .
Thiophene- and Pyrazole-Based Thiol Derivatives
- Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (pharmaceutical impurity in drospirenone synthesis) . 3-(Furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (purity 95%, MW 175.22 g/mol) .
- Key Differences : These compounds replace the thiol group with hydroxyl or carboxylic acid functionalities, altering solubility and reactivity profiles.
Critical Analysis and Limitations
The absence of direct data on 3-(furan-3-yl)propane-1-thiol in the evidence limits precise comparisons. However, extrapolations from structural analogs suggest:
- Reactivity: The furan ring may enhance aromatic interactions or participate in electrophilic substitutions, differing from silanized or amino-substituted thiols.
- Potential Applications: Likely roles in fragrance chemistry (due to thiol’s volatility) or as a ligand in metal-organic frameworks (MOFs). Further research is needed to validate these hypotheses.
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